molecular formula C9H6ClN3 B576190 1-chloro-3H-imidazo[1,5-a]benzimidazole CAS No. 180634-98-4

1-chloro-3H-imidazo[1,5-a]benzimidazole

Cat. No.: B576190
CAS No.: 180634-98-4
M. Wt: 191.618
InChI Key: BZKCQQOFWRJQTK-UHFFFAOYSA-N
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Description

1-Chloro-3H-imidazo[1,5-a]benzimidazole (CAS 180634-98-4) is a benzimidazole-based fused heterocyclic compound of high interest in medicinal chemistry research . The imidazo[1,5-a]benzimidazole scaffold is a subject of ongoing investigation for developing novel synthetic methodologies, as the efficient construction of such complex ring systems is crucial for exploring their potential applications . Benzimidazole derivatives, as a class, are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . These compounds are frequently studied for their potential to interact with various biological targets . The specific chloro-substitution on the 3H-imidazo[1,5-a]benzimidazole core makes this compound a valuable intermediate for further chemical exploration and structure-activity relationship (SAR) studies . Researchers utilize this compound strictly in laboratory settings to build more complex molecules or to screen for biological activity. This product is intended for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

CAS No.

180634-98-4

Molecular Formula

C9H6ClN3

Molecular Weight

191.618

IUPAC Name

1-chloro-3H-imidazo[1,5-a]benzimidazole

InChI

InChI=1S/C9H6ClN3/c10-9-11-5-8-12-6-3-1-2-4-7(6)13(8)9/h1-4H,5H2

InChI Key

BZKCQQOFWRJQTK-UHFFFAOYSA-N

SMILES

C1C2=NC3=CC=CC=C3N2C(=N1)Cl

Synonyms

3H-Imidazo[1,5-a]benzimidazole,1-chloro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-chloro-3H-imidazo[1,5-a]benzimidazole with key analogues reported in the evidence:

Compound Core Structure Substituents Key Properties Reference
1-Chloro-3H-imidazo[1,5-a]benzimidazole Imidazo[1,5-a]benzimidazole 1-Cl High electrophilicity; potential for H-bonding via NH groups Inferred
6-Chloro-1H-benzo[d]imidazole derivatives (e.g., 5n) Benzo[d]imidazole 6-Cl, 3-(4-methoxyphenyl)imidazo[1,5-a]pyridine Melting point: 224–226°C; moderate solubility in polar solvents
[1,2,4]Triazino[4,5-a]benzimidazole derivatives Triazino[4,5-a]benzimidazole 1-(2-chlorophenyl) Antitumor activity (IC₅₀: 1.2 µM in MCF7 cells)
B-norcholesteryl benzimidazole derivatives (e.g., 9b) Benzimidazole + steroidal moiety 6-benzimidazole, electron-donating groups Antiproliferative activity (IC₅₀: 4.7 µM in HeLa cells); low cytotoxicity to normal cells

Key Observations :

  • Chlorine Position : Chlorine at the 1-position (target compound) vs. 6-position (5n) alters electronic distribution and steric accessibility. The 1-Cl group likely enhances reactivity for cross-coupling reactions compared to 6-Cl derivatives .
  • Biological Activity: Chlorine substituents in electron-withdrawing positions (e.g., 1-Cl) may reduce cytotoxicity to normal cells compared to electron-donating groups, as seen in B-norcholesteryl derivatives .

Physicochemical and Pharmacokinetic Properties

Data from benzimidazole derivatives (Table 1, ) suggest that 1-chloro-3H-imidazo[1,5-a]benzimidazole likely complies with Lipinski’s rule of five (molecular weight <500, LogP <5), ensuring drug-likeness . Comparative solubility and ionization trends:

  • Solubility: The NH groups in the imidazole and benzimidazole rings facilitate H-bonding, enhancing aqueous solubility compared to fully aromatic analogues (e.g., triazino derivatives) .
  • ADMET Profile : Chlorine substituents may improve metabolic stability but could increase hepatotoxicity risks, as observed in fluorinated benzimidazoles .

Q & A

Q. How to design analogs with improved metabolic stability?

  • Methodological Answer : Replace labile groups (e.g., methyl esters) with bioisosteres (carboxamides). Introduce fluorine atoms to block CYP450-mediated oxidation . Assess stability in liver microsome assays and correlate with logP values (target <3 for optimal bioavailability) .

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